REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]([N:11]([CH3:13])[CH3:12])[CH3:10])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:13][N:11]([CH3:12])[CH:9]([C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:10]
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(C)N(C)C
|
Name
|
|
Quantity
|
285 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is refluxed
|
Type
|
CUSTOM
|
Details
|
for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
(bath temperature 145-150° C.)
|
Type
|
WAIT
|
Details
|
The solution is then left
|
Type
|
CUSTOM
|
Details
|
Excess hydrobromic acid is evaporated
|
Type
|
CUSTOM
|
Details
|
a rotary vacuum evaporator
|
Type
|
DISSOLUTION
|
Details
|
the evaporation residue is dissolved in 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with 3×100 ml ethylacetate
|
Type
|
STIRRING
|
Details
|
with constant stirring (foam creation)
|
Type
|
EXTRACTION
|
Details
|
is extracted with 3×200 ml ethylacetate
|
Type
|
STIRRING
|
Details
|
The ethylacetate fraction is shaken out 1× with water, 1× with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
Activated carbon is added
|
Type
|
FILTRATION
|
Details
|
before filtering off the desiccant and the desiccant along with the carbon
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Name
|
|
Type
|
|
Smiles
|
CN(C(C)C=1C=C(C=CC1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]([N:11]([CH3:13])[CH3:12])[CH3:10])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:13][N:11]([CH3:12])[CH:9]([C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:10]
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(C)N(C)C
|
Name
|
|
Quantity
|
285 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is refluxed
|
Type
|
CUSTOM
|
Details
|
for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
(bath temperature 145-150° C.)
|
Type
|
WAIT
|
Details
|
The solution is then left
|
Type
|
CUSTOM
|
Details
|
Excess hydrobromic acid is evaporated
|
Type
|
CUSTOM
|
Details
|
a rotary vacuum evaporator
|
Type
|
DISSOLUTION
|
Details
|
the evaporation residue is dissolved in 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with 3×100 ml ethylacetate
|
Type
|
STIRRING
|
Details
|
with constant stirring (foam creation)
|
Type
|
EXTRACTION
|
Details
|
is extracted with 3×200 ml ethylacetate
|
Type
|
STIRRING
|
Details
|
The ethylacetate fraction is shaken out 1× with water, 1× with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
Activated carbon is added
|
Type
|
FILTRATION
|
Details
|
before filtering off the desiccant and the desiccant along with the carbon
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Name
|
|
Type
|
|
Smiles
|
CN(C(C)C=1C=C(C=CC1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:4]=[C:5]([CH:9]([N:11]([CH3:13])[CH3:12])[CH3:10])[CH:6]=[CH:7][CH:8]=1>Br>[CH3:13][N:11]([CH3:12])[CH:9]([C:5]1[CH:4]=[C:3]([OH:2])[CH:8]=[CH:7][CH:6]=1)[CH3:10]
|
Name
|
|
Quantity
|
94 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1)C(C)N(C)C
|
Name
|
|
Quantity
|
285 mL
|
Type
|
solvent
|
Smiles
|
Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is refluxed
|
Type
|
CUSTOM
|
Details
|
for 12 hours
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
(bath temperature 145-150° C.)
|
Type
|
WAIT
|
Details
|
The solution is then left
|
Type
|
CUSTOM
|
Details
|
Excess hydrobromic acid is evaporated
|
Type
|
CUSTOM
|
Details
|
a rotary vacuum evaporator
|
Type
|
DISSOLUTION
|
Details
|
the evaporation residue is dissolved in 200 ml of water
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with 3×100 ml ethylacetate
|
Type
|
STIRRING
|
Details
|
with constant stirring (foam creation)
|
Type
|
EXTRACTION
|
Details
|
is extracted with 3×200 ml ethylacetate
|
Type
|
STIRRING
|
Details
|
The ethylacetate fraction is shaken out 1× with water, 1× with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous magnesium sulfate
|
Type
|
ADDITION
|
Details
|
Activated carbon is added
|
Type
|
FILTRATION
|
Details
|
before filtering off the desiccant and the desiccant along with the carbon
|
Type
|
FILTRATION
|
Details
|
are filtered off
|
Name
|
|
Type
|
|
Smiles
|
CN(C(C)C=1C=C(C=CC1)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |